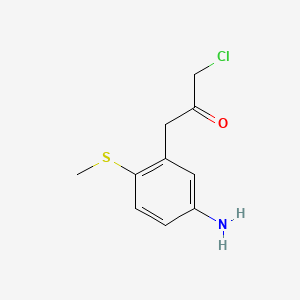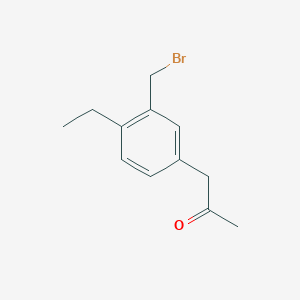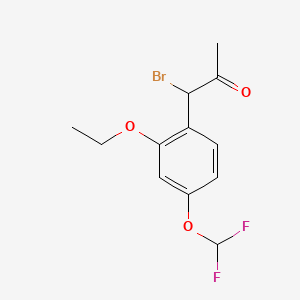
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an organic compound characterized by the presence of bromine, difluoromethoxy, and ethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one.
Reduction: Formation of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the difluoromethoxy group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1-(4-(difluoromethoxy)-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-1-(4-(trifluoromethoxy)-2-ethoxyphenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)butan-2-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one is unique due to the combination of the bromine atom, difluoromethoxy group, and ethoxy group. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H13BrF2O3 |
|---|---|
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
1-bromo-1-[4-(difluoromethoxy)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O3/c1-3-17-10-6-8(18-12(14)15)4-5-9(10)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
ONPPXIVNMQRALK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OC(F)F)C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


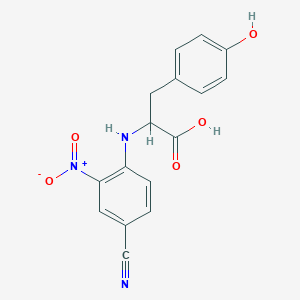
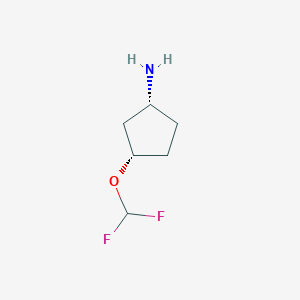
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
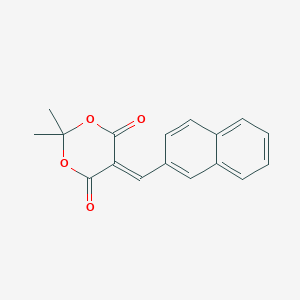
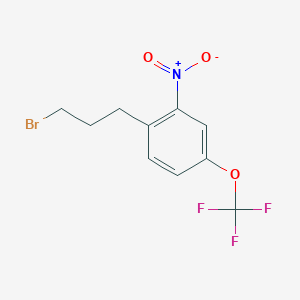
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
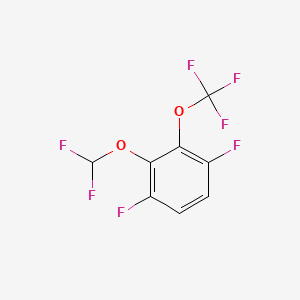
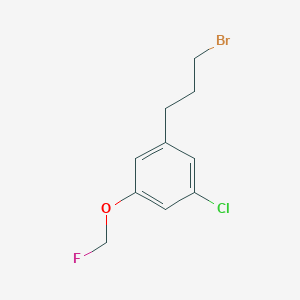
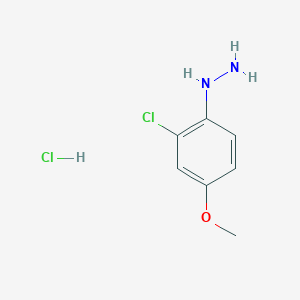
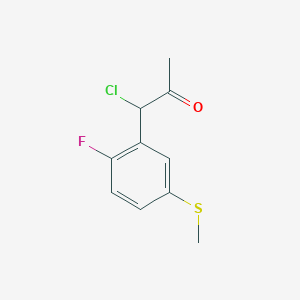
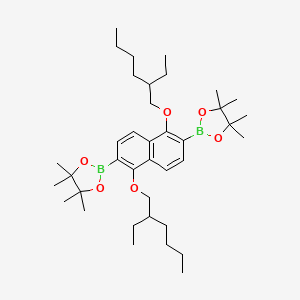
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)
